molecular formula C17H21ClFN5OS B2424444 N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1215791-17-5

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2424444
CAS No.: 1215791-17-5
M. Wt: 397.9
InChI Key: KIJDPKLXZQSMSF-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H21ClFN5OS and its molecular weight is 397.9. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5OS.ClH/c1-11-9-14(22(4)20-11)16(24)23(8-7-21(2)3)17-19-13-6-5-12(18)10-15(13)25-17;/h5-6,9-10H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJDPKLXZQSMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential therapeutic applications. This compound features a complex structure that includes a dimethylamino group, a fluorobenzo[d]thiazole moiety, and a pyrazole carboxamide framework. These structural components are believed to contribute significantly to its biological activity, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C16H20ClFN4OSC_{16}H_{20}ClFN_4OS with a molecular weight of approximately 384.88 g/mol. The presence of the dimethylamino group enhances solubility, while the fluorobenzo[d]thiazole ring is known for diverse pharmacological activities.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Kinase Inhibition : Preliminary studies suggest that it inhibits specific kinases involved in signaling pathways associated with cancer cell proliferation and survival.
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, which may be linked to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
  • Apoptosis Induction : In vitro studies have indicated that this compound can promote apoptosis in cancer cell lines, suggesting its role as an anticancer agent .

Biological Activity Data

Activity TypeObserved EffectReference
Kinase Inhibition Significant inhibition of specific kinases involved in tumor growth
Antimicrobial Exhibits bactericidal activity against various strains
Apoptosis Induction Induces apoptosis in A431 and A549 cancer cell lines

Case Studies

  • In Vitro Cancer Cell Studies : In studies involving A431 (human epidermoid carcinoma) and A549 (lung carcinoma) cells, treatment with the compound resulted in reduced cell viability and increased markers of apoptosis. The concentrations used ranged from 1 to 4 µM, showcasing dose-dependent effects on cell proliferation and survival .
  • Antimicrobial Efficacy : The compound was tested against common bacterial strains, demonstrating significant antimicrobial activity. The mechanism appears to involve disruption of cellular processes critical for bacterial survival, although further elucidation is needed regarding specific pathways affected .

Preparation Methods

Condensation of Acetone and Dimethyl Oxalate

Acetone reacts with dimethyl oxalate in methanol under basic conditions to form methyl 2,4-dioxovalerate.

Reaction Conditions

Reagent Base Solvent Temperature Yield
Acetone, Dimethyl oxalate NaOMe Methanol 0–5°C 71.8%

Cyclization with Methylhydrazine

The dioxovalerate intermediate undergoes cyclization with methylhydrazine in aqueous sulfuric acid, yielding methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

Reaction Conditions

Reagent Acid Solvent Temperature Yield
Methylhydrazine H₂SO₄ Water 25°C 69%

Ester Hydrolysis

The ester is hydrolyzed to the carboxylic acid using 20% NaOH, followed by acidification with HCl.

Reaction Conditions

Reagent Conditions Yield
20% NaOH 0°C → RT, 18 h 81%

Amide Bond Formation

The pyrazole carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) and coupled with N-(2-(dimethylamino)ethyl)-6-fluorobenzo[d]thiazol-2-amine.

Reaction Conditions

Reagent Solvent Base Temperature Yield
SOCl₂, Pyridine Dichloromethane Et₃N 0°C → RT 76%

The amide product is purified via recrystallization from ethyl acetate, yielding white crystals.

Salt Formation and Final Product Isolation

The tertiary amine of the dimethylaminoethyl group is protonated using hydrochloric acid (HCl) in diethyl ether, forming the hydrochloride salt.

Reaction Conditions

Reagent Solvent Temperature Yield
HCl (gaseous) Diethyl ether 0°C 95%

The final product is characterized via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Optimization and Yield Analysis

Key optimizations include:

  • Temperature control during alkylation to prevent polyalkylation.
  • Dropwise addition of reagents to mitigate exothermic side reactions.
  • Column chromatography for high-purity intermediates.

Overall Yield

Step Cumulative Yield
Benzothiazole amine 78%
Alkylation 66% (0.78 × 0.85)
Pyrazole acid 53% (0.66 × 0.81)
Amide coupling 40% (0.53 × 0.76)
Salt formation 38% (0.40 × 0.95)

Q & A

Q. What are the key steps and analytical methods for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with coupling a dimethylaminoethylamine derivative to a fluorobenzo[d]thiazole moiety, followed by carboxamide formation. Critical steps include amide bond formation and purification via column chromatography. Reaction progress is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming structural integrity and purity .

Q. How is the molecular structure of this compound validated experimentally?

Structural validation relies on spectroscopic techniques:

  • ¹H/¹³C NMR identifies proton and carbon environments, confirming substituent positions (e.g., fluorine on the benzo[d]thiazole ring).
  • IR spectroscopy verifies functional groups (amide C=O stretch at ~1650 cm⁻¹).
  • High-resolution MS ensures accurate molecular weight matching the theoretical value (e.g., 393.93 g/mol for a related analogue) .

Q. What preliminary assays are recommended to assess its biological activity?

Initial screening includes:

  • In vitro cytotoxicity assays (e.g., MTT/PrestoBlue) against cancer cell lines.
  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric substrates.
  • Solubility and stability tests in physiological buffers to guide dose ranges for advanced studies .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or impurity interference. Mitigation strategies:

  • Dose-response curve refinement to exclude non-specific effects.
  • Orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).
  • HPLC-MS purity re-evaluation to rule out degradation products .

Q. What strategies optimize reaction yields during scale-up synthesis?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst screening : Tertiary amines (e.g., DIPEA) improve amide coupling efficiency.
  • Temperature control : Low temperatures (~0–5°C) minimize side reactions during sensitive steps .

Q. How do structural modifications influence target selectivity?

Systematic SAR studies are critical:

  • Fluorine substitution : The 6-fluoro group on the benzo[d]thiazole may enhance hydrophobic interactions with target proteins.
  • Dimethylaminoethyl chain : Modulates solubility and membrane permeability.
  • Pyrazole ring methylation : Adjusts steric hindrance to fine-tune binding .

Methodological Considerations

Q. What computational tools predict interaction mechanisms with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) model binding modes. Key parameters:

  • Ligand preparation : Protonation states at physiological pH.
  • Binding site flexibility : Ensemble docking to account for protein conformational changes .

Q. How are stability and degradation profiles characterized under physiological conditions?

  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (pH 1–13).
  • LC-MS/MS analysis : Identifies degradation products (e.g., hydrolysis of the carboxamide group).
  • Half-life determination in plasma or simulated gastric fluid .

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